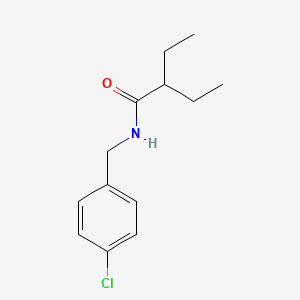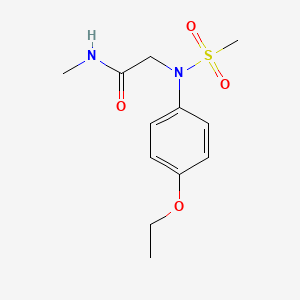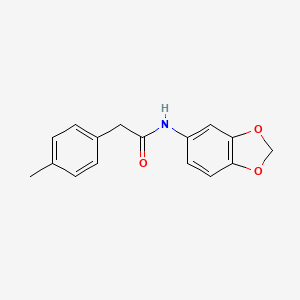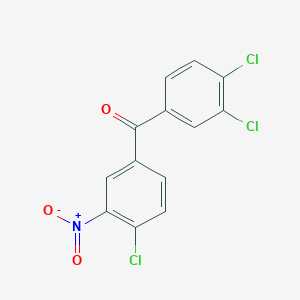
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione, also known as CPP, is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and chloroform.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been evaluated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating the activity of various enzymes and signaling pathways in the body. For example, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to exert a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to possess a wide range of biological activities, making it a versatile compound for studying various disease states. However, one limitation of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione. One area of interest is the development of new 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione derivatives with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione in vivo, which is essential for its eventual use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione involves the condensation reaction between 4-chloroacetophenone and benzaldehyde in the presence of a base catalyst. The reaction yields 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione as a yellow crystalline solid with a melting point of 114-116°C. The purity of the compound can be confirmed using spectroscopic techniques like NMR and IR.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-phenylpentane-1,3,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c18-14-8-6-13(7-9-14)17(21)11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIALBZHOOYCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)



![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)



![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)